4-(Piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acid
Overview
Description
“4-(Piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acid” is a complex organic compound. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine-containing compounds has been widespread and is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is crucial . A combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Chemical Reactions Analysis
The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Khalid et al. (2016) explored the synthesis of 1,3,4-oxadiazole compounds incorporating 4-(piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acid. These compounds were evaluated for their activity against the butyrylcholinesterase (BChE) enzyme and underwent molecular docking studies to assess binding affinity and orientation within human BChE protein. The research highlights the compound's potential in biological applications, particularly regarding enzyme inhibition (Khalid et al., 2016).
Cationic Cyclisations in Organic Synthesis
Haskins and Knight (2002) investigated the use of trifluoromethanesulfonic acid as a catalyst for cyclisations involving homoallylic sulfonamides, including derivatives of 4-(piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acid. Their research demonstrated the preferential formation of pyrrolidines over piperidines, providing insights into the synthesis of complex organic molecules (Haskins & Knight, 2002).
Structural and Theoretical Studies
Karthik et al. (2021) conducted a detailed study on a structurally similar compound, [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime. They used spectroscopic techniques, X-ray diffraction, and theoretical calculations to understand its structural properties. This research provides a foundational understanding of the structural characteristics of related compounds (Karthik et al., 2021).
Synthesis of α-Aminophosphonates
Jiang et al. (2013) synthesized a series of α-aminophosphonates containing tosyl piperidinyl moieties. Their study demonstrated the potential application of these compounds, some of which displayed insecticidal activities, highlighting the broad utility of piperidinyl-sulfonyl derivatives in the synthesis of bioactive molecules (Jiang et al., 2013).
Future Directions
The future directions in the field of piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
[4-piperidin-1-ylsulfonyl-2-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF3NO4S/c14-12(15,16)10-8-9(4-5-11(10)13(18)19)22(20,21)17-6-2-1-3-7-17/h4-5,8,18-19H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVMEYITTREHFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301155100 | |
Record name | Boronic acid, B-[4-(1-piperidinylsulfonyl)-2-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301155100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acid | |
CAS RN |
2096339-82-9 | |
Record name | Boronic acid, B-[4-(1-piperidinylsulfonyl)-2-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[4-(1-piperidinylsulfonyl)-2-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301155100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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